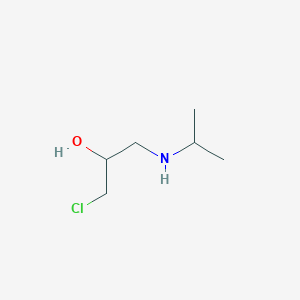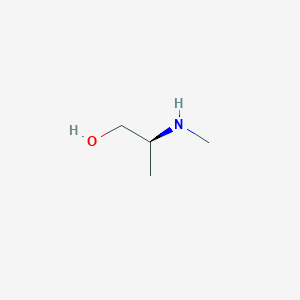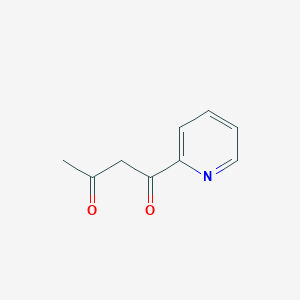
dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane can be synthesized through the reaction of dicyclohexylphosphine with 1,1-diphenyl-1-propene under inert conditions. The reaction typically requires a base such as potassium tert-butoxide and is carried out in a solvent like tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in laboratory settings for research purposes. The production involves standard organic synthesis techniques and purification methods such as recrystallization .
Chemical Reactions Analysis
Types of Reactions: dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane is primarily involved in various cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions: These reactions typically involve palladium or nickel catalysts and are carried out under inert atmospheres. Common reagents include aryl halides, boronic acids, and organometallic reagents. The reactions are often performed in solvents such as toluene, THF, or dimethylformamide (DMF) at elevated temperatures .
Major Products Formed: The major products formed from these reactions are various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane is widely used in scientific research due to its effectiveness as a ligand in catalytic reactions. Its applications include:
- Chemistry : Used in the synthesis of complex organic molecules through cross-coupling reactions .
- Biology : Employed in the modification of biomolecules for research purposes .
- Medicine : Utilized in the synthesis of pharmaceutical intermediates .
- Industry : Applied in the production of fine chemicals and materials .
Mechanism of Action
dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane functions as a ligand that coordinates with metal catalysts, such as palladium or nickel, to form active catalytic complexes. These complexes facilitate the oxidative addition, transmetalation, and reductive elimination steps in cross-coupling reactions. The presence of the dicyclohexylphosphino group enhances the stability and reactivity of the catalytic complex, leading to efficient and selective reactions .
Comparison with Similar Compounds
Similar Compounds:
- vBRIDP
- tBuXPhos
- APhos
- MorDalphos
- RockPhos
Uniqueness: dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane stands out due to its unique combination of steric and electronic properties, which provide high stability and reactivity in catalytic processes. Its ability to facilitate a wide range of cross-coupling reactions with high efficiency makes it a valuable ligand in organic synthesis .
Properties
IUPAC Name |
dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35P/c1-22(27(23-14-6-2-7-15-23)24-16-8-3-9-17-24)28(25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-3,6-9,14-17,25-26H,4-5,10-13,18-21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSBPYCREGBACF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)P(C3CCCCC3)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475778 | |
| Record name | Cy-vBRIDP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40475778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
384842-24-4 | |
| Record name | Cy-vBRIDP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40475778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
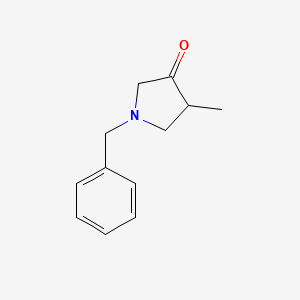
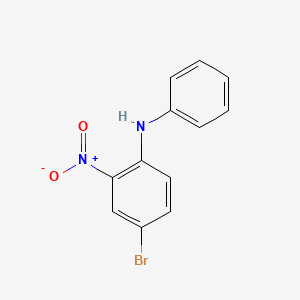
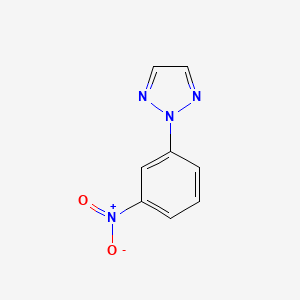
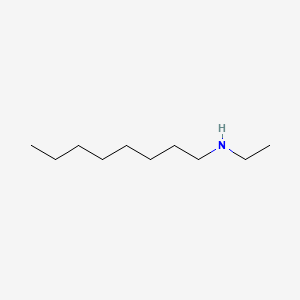

![5-Nitrobenzo[d]isoxazol-3-ol](/img/structure/B1601002.png)

